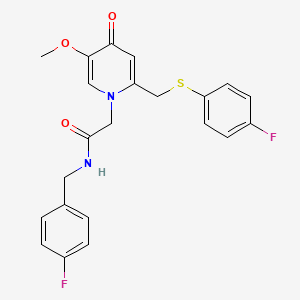

![molecular formula C15H20BrNO4 B2528747 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2353132-95-1](/img/structure/B2528747.png)

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a structurally complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and analytical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step reactions, as seen in the preparation of isomers of 2-[3-(hydroxybenzoyl)phenyl]propanoic acid, which were synthesized from 3-bromopropiophenone or m-propionylbenzoic acid through rearrangement and hydrolysis steps . Similarly, the synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates was achieved through a one-pot method involving Meerwein arylation, azide formation, and a tricomponent reaction . These methods could potentially be adapted for the synthesis of the target compound by considering the functional groups and the core structure.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray diffraction (XRD) analysis was used to determine the structure of reaction products in the study of methyl 1-bromocyclohexylcarboxylate reactions . This technique could be applied to the target compound to elucidate its crystal structure and confirm the configuration of its functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers discuss various reactions, such as the Tl(III) nitrate-induced rearrangement , C-alkylation , and reactions involving azides and triazoles . These reactions provide a basis for understanding how the target compound might react under different conditions, which is essential for its functionalization or transformation into other useful molecules.

Physical and Chemical Properties Analysis

Analytical methods such as reverse phase high-performance liquid chromatography (HPLC) are used to separate and quantify isomers of related compounds . Countercurrent chromatography was employed for the enantioseparation of isomeric 2-(methylphenyl)propanoic acids . These techniques could be used to analyze the physical and chemical properties of the target compound, such as its purity, stereochemistry, and stability.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity and Molecular Docking

Studies have explored compounds structurally similar to NSAIDs, such as ibuprofen, which bear resemblance to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, β-hydroxy-β-arylpropanoic acids have been synthesized and evaluated for their anti-inflammatory activities. Molecular docking experiments aimed to identify potential COX-2 inhibitors among these compounds, revealing significant anti-inflammatory activities comparable to ibuprofen without inducing significant gastric lesions (Dilber et al., 2008).

Synthetic Methodologies

The development of synthetic methodologies for compounds related to this compound is a critical area of research. For example, the one-pot synthesis approach for alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates showcases innovative routes to construct molecules with potential biological activities, leveraging the Meerwein arylation products of 3-aryl-2-bromopropanoic acids esters (Pokhodylo et al., 2017).

Propionic Acid Extraction

In chemical industries, the recovery of propionic acid from aqueous waste streams and fermentation broth is of significant interest. Studies on the reactive extraction of propionic acid using binary extractants and diluents have shown improved extraction efficiencies, which is essential for the design of processes for propionic acid recovery. This research demonstrates the potential industrial applications of related compounds in streamlining production and waste management processes (Keshav et al., 2009).

Renewable Building Blocks

The exploration of renewable building blocks for materials science, such as the use of phloretic acid derived from compounds similar to this compound, underscores the push towards sustainable chemistry. Phloretic acid, a phenolic compound, has been utilized to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based reactions for a wide range of applications (Trejo-Machin et al., 2017).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQZXDMAEYJMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)